5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxybenzoyl group, and an imidazole moiety
Preparation Methods
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the benzodioxole intermediate with 3,4-dimethoxybenzoyl chloride under Friedel-Crafts acylation conditions.
Formation of the Pyrrol-2-One Core: This can be synthesized via a condensation reaction involving appropriate amines and ketones.
Attachment of the Imidazole Moiety: The final step involves the alkylation of the pyrrol-2-one intermediate with 1H-imidazole-1-yl-propyl bromide.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole moiety, where nucleophiles such as amines or thiols can replace the imidazole group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Scientific Research Applications
5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
When compared to similar compounds, 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of structural features. Similar compounds include:
- 3-(1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
- Other Benzodioxole Derivatives : Compounds with similar benzodioxole rings but different substituents.
- Dimethoxybenzoyl Compounds : Compounds with the dimethoxybenzoyl group but different core structures.
Properties
Molecular Formula |
C26H25N3O7 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O7/c1-33-18-6-5-17(13-20(18)34-2)24(30)22-23(16-4-7-19-21(12-16)36-15-35-19)29(26(32)25(22)31)10-3-9-28-11-8-27-14-28/h4-8,11-14,23,30H,3,9-10,15H2,1-2H3/b24-22+ |
InChI Key |
RKHIMRZMMVIOBG-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C=C4)OCO5)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
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